molecular formula C9H10O3S B13990622 Allyl benzenesulfonate CAS No. 7575-57-7

Allyl benzenesulfonate

Cat. No.: B13990622
CAS No.: 7575-57-7
M. Wt: 198.24 g/mol
InChI Key: PZJDKDVITVGDLW-UHFFFAOYSA-N
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Description

Allyl benzenesulfonate is an organic compound that belongs to the class of sulfonates. It consists of an allyl group attached to a benzenesulfonate moiety. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl benzenesulfonate can be synthesized through several methods. One common method involves the reaction of allyl alcohol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Allyl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzenesulfonates. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Allyl benzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of allyl benzenesulfonate involves its ability to act as an electrophile in various chemical reactions. The sulfonate group enhances the electrophilicity of the allyl group, making it more reactive towards nucleophiles. This reactivity is exploited in the synthesis of complex organic molecules and in various industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • Vinyl benzenesulfonate
  • Ethyl benzenesulfonate
  • Methyl benzenesulfonate

Uniqueness

Allyl benzenesulfonate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to other benzenesulfonates. The allyl group allows for a wider range of chemical transformations, making it a versatile reagent in organic synthesis .

Conclusion

This compound is a valuable compound in the field of chemistry and industry. Its unique chemical properties and reactivity make it an essential reagent for various applications, from organic synthesis to industrial production. Understanding its preparation methods, chemical reactions, and applications can further enhance its utilization in scientific research and industrial processes.

Properties

CAS No.

7575-57-7

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

prop-2-enyl benzenesulfonate

InChI

InChI=1S/C9H10O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

PZJDKDVITVGDLW-UHFFFAOYSA-N

Canonical SMILES

C=CCOS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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